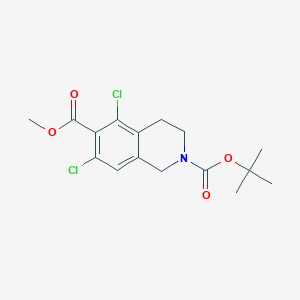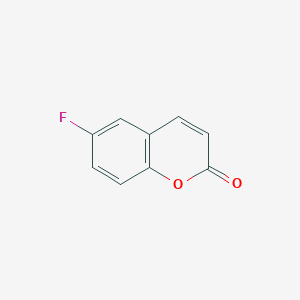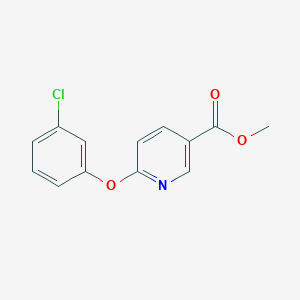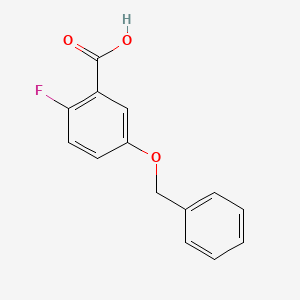
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate (EMTPC) is a chemical compound containing an ethyl group and a carboxylic acid group. It is a derivative of pyridine and is used in a variety of scientific and industrial applications. EMTPC is a versatile compound with a wide range of applications in the synthesis of organic compounds, as a reagent in organic synthesis, and in the development of new drugs. Additionally, EMTPC has been studied for its potential biochemical and physiological effects.
科学研究应用
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a building block in the development of new drugs. Additionally, this compound has been studied for its potential use in the synthesis of other organic compounds, such as polymers and dyes. Additionally, this compound has been studied for its potential use in the synthesis of metal complexes and other materials.
作用机制
The mechanism of action of Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate is not fully understood. However, it is believed that the carboxylic acid group of this compound plays an important role in its mechanism of action. This carboxylic acid group can act as a proton acceptor or donor, which can affect the reactivity of the molecule. Additionally, the ethyl group of this compound can act as a nucleophile, which can also affect the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have potential anticancer, anti-inflammatory, and antioxidant properties. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate is a versatile compound with a wide range of applications in the synthesis of organic compounds and in the development of new drugs. However, there are some advantages and limitations to using this compound in laboratory experiments. One advantage of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, this compound is a stable compound and is not easily degraded by heat or light. However, one limitation of using this compound is that it has a relatively low solubility in water, which can make it difficult to use in some laboratory experiments.
未来方向
The potential future directions for Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate research are numerous. One potential direction is the development of new drugs and other compounds based on this compound. Additionally, this compound could be further studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound could be further studied for its potential use in the synthesis of polymers and other materials. Finally, this compound could be further studied for its potential biochemical and physiological effects.
合成方法
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate can be synthesized by a variety of methods, including the condensation of ethyl 2-methyl-6-p-tolylpyridine-3-carboxylic acid with an alcohol or aldehyde. The most commonly used method is the condensation of ethyl 2-methyl-6-p-tolylpyridine-3-carboxylic acid with ethylene glycol. This reaction yields this compound in a yield of around 80%. Other methods of synthesis include the reaction of ethyl 2-methyl-6-p-tolylpyridine-3-carboxylic acid with an alkyl halide or an alkyl sulfonate, as well as the reaction of ethyl 2-methyl-6-p-tolylpyridine-3-carboxylic acid with a Grignard reagent.
属性
IUPAC Name |
ethyl 2-methyl-6-(4-methylphenyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-4-19-16(18)14-9-10-15(17-12(14)3)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEOOOKZIMODSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)
![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6322366.png)

![5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6322384.png)


![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)


